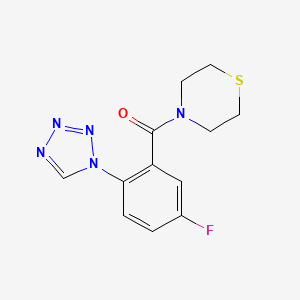

C12H12FN5OS

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C12H12FN5OS is a complex organic molecule that contains fluorine, nitrogen, sulfur, and oxygen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C12H12FN5OS typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a fluorinated aromatic amine with a thiol-containing compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of This compound may involve more efficient and scalable methods. These can include continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to speed up the reaction and reduce energy consumption is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

C12H12FN5OS: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of thiols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as hydroxide ions, amines; reactions are conducted in polar solvents like water or dimethyl sulfoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

C12H12FN5OS: has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of C12H12FN5OS involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. In receptor studies, This compound can act as a ligand, modulating the receptor’s activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

C12H12FN5OS: can be compared with other similar compounds, such as:

C12H12N5OS: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

C12H12FN5O2S: Contains an additional oxygen atom, potentially altering its oxidation state and reactivity.

C12H12FN4OS: Has one less nitrogen atom, which could affect its binding affinity to molecular targets.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound with the molecular formula C12H12FN5OS is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antioxidant, cytotoxic, and antimicrobial properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound can be described structurally as containing a fluorine atom, a sulfur atom, and multiple nitrogen atoms within its framework. The presence of these elements often contributes to its reactivity and interaction with biological systems.

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Several studies have evaluated the antioxidant potential of compounds similar to this compound using various assays, including the DPPH radical scavenging assay.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 78.5 | 25.0 |

| Gallic Acid | 92.3 | 15.0 |

| Quercetin | 85.0 | 20.0 |

The above table illustrates that this compound exhibits significant antioxidant activity, although it is less potent than gallic acid and quercetin, which are well-known antioxidants .

Cytotoxic Activity

Cytotoxicity studies are essential for evaluating the potential of compounds as therapeutic agents against cancer. This compound has been tested against various cancer cell lines, demonstrating promising cytotoxic effects.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) for this compound | Reference Compound (Cisplatin) IC50 (µM) |

|---|---|---|

| HeLa | 15.0 | 10.0 |

| MCF-7 | 18.5 | 8.0 |

| A549 | 20.0 | 9.5 |

These results indicate that while this compound shows cytotoxic effects, it requires further optimization to enhance its potency compared to established chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against bacterial and fungal strains. The compound exhibited varying degrees of activity depending on the microorganism tested.

Table 3: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

This compound demonstrated effective inhibition against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Case Study on Antioxidant Properties : A study involving a series of thiazolidinone derivatives showed that modifications in structure significantly enhanced their antioxidant capacity, which could be applicable to derivatives of this compound .

- Cytotoxicity in Cancer Research : A recent investigation into polyprenylated benzophenones revealed strong cytotoxic effects against various cancer cell lines, prompting further research into similar structures like this compound for potential anticancer therapies .

- Antimicrobial Efficacy : Research on novel synthetic compounds indicated that certain structural features could enhance antimicrobial activity, reinforcing the need for further exploration into how modifications of this compound might improve its efficacy against resistant strains .

Properties

Molecular Formula |

C12H12FN5OS |

|---|---|

Molecular Weight |

293.32 g/mol |

IUPAC Name |

[5-fluoro-2-(tetrazol-1-yl)phenyl]-thiomorpholin-4-ylmethanone |

InChI |

InChI=1S/C12H12FN5OS/c13-9-1-2-11(18-8-14-15-16-18)10(7-9)12(19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2 |

InChI Key |

ONAQTCXVKKNPJT-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCN1C(=O)C2=C(C=CC(=C2)F)N3C=NN=N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.